molecular formula C14H10ClN3O2S B2716850 N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-51-5

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2716850
CAS No.: 896338-51-5
M. Wt: 319.76
InChI Key: NCZRDXWSAMBQLY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic small molecule recognized for its potential as a kinase inhibitor scaffold. Recent research into structurally related thiazolopyrimidine derivatives highlights their significant role in targeting key signaling pathways involved in cellular proliferation and survival. This compound class has demonstrated promising activity in biochemical assays, particularly through the inhibition of protein kinases, which are critical regulators in disease states such as cancer. The core thiazolopyrimidine structure is a privileged pharmacophore in medicinal chemistry, often engineered to induce apoptosis and cell cycle arrest in malignant cell lines. The specific substitution pattern of this molecule, including the 3-chlorophenyl carboxamide group, is designed to optimize binding affinity and selectivity within the ATP-binding pocket of various kinase targets. Its primary research value lies in the exploration of novel therapeutic agents and as a chemical probe to decipher complex kinase-driven signaling networks in oncology and immunology. Further investigation is warranted to fully elucidate its precise molecular target profile and efficacy in advanced disease models. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRDXWSAMBQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-4-methylthiazole in the presence of a base, followed by cyclization with formamide under reflux conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research indicates potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Thiazolo[3,2-a]Pyrimidine Core

Functional Group Modifications :

  • Carboxamide vs. Carboxylate Esters :
    The target compound’s carboxamide group (N-(3-chlorophenyl)) contrasts with carboxylate esters in analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (). Carboxylate esters generally exhibit lower solubility in polar solvents compared to carboxamides due to reduced hydrogen-bonding capacity. However, esters are more metabolically labile, which may influence bioavailability .
  • Chlorophenyl vs. Methoxyphenyl Substitutions: The 3-chlorophenyl group in the target compound differs from the 4-methoxyphenyl substituent in 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (). Chlorine, as an electron-withdrawing group, enhances electrophilicity and may improve interactions with aromatic residues in enzymes .

Data Tables: Structural and Functional Comparisons

Compound Name Substituents (Position) Functional Group Key Properties/Bioactivity Reference
N-(3-Chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Chlorophenyl (6), Methyl (2) Carboxamide High lipophilicity, H-bond donor
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (5), Ethyl ester (6) Carboxylate ester Moderate solubility, PAINS alerts
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl (5), Phenyl (6) Carboxamide Enhanced electron density
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Chlorophenyl (5), Ethyl ester (6) Carboxylate ester Antimicrobial activity (MIC: 8 µg/mL)

Key Research Findings and Implications

Electronic Effects of Substituents : The 3-chlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to methoxy or bromo analogs, as observed in crystallographic studies of halogen interactions ().

Metabolic Stability : Carboxamide derivatives generally exhibit longer half-lives than ester analogs due to resistance to esterase-mediated hydrolysis, a critical factor in drug design .

Structural Rigidity: The thiazolo[3,2-a]pyrimidine core’s fused ring system restricts conformational flexibility, improving target selectivity compared to non-fused pyrimidine derivatives ().

Biological Activity

N-(3-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyrimidine structure, characterized by the following molecular formula:

  • Molecular Formula : C12H12ClN3O2S
  • Molecular Weight : Approximately 284.35 g/mol

The presence of the 3-chlorophenyl group and the carboxamide functional group is significant for its biological activity, potentially influencing its interaction with various biological targets.

Biological Activity Overview

Thiazolopyrimidine derivatives are known for their broad spectrum of biological activities, including:

  • Antitumor Activity : Many thiazolopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against cervical adenocarcinoma (HeLa) cells and other tumor types .
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities. The structural features contribute to their ability to disrupt microbial cell functions .
  • Anti-inflammatory Effects : Related compounds have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways that are crucial for tumor growth or microbial resistance.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazolopyrimidine derivatives:

Study FocusFindings
Antitumor ActivityThiazolopyrimidine derivatives showed high cytotoxicity against M-HeLa cells with lower toxicity towards normal liver cells .
Antimicrobial EffectsCertain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory PropertiesCompounds in this class demonstrated inhibition of COX enzymes, suggesting potential as anti-inflammatory agents .

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